3-Butylidenephthalide
CAS No.: 551-08-6
Cat. No.: VC0522362
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 551-08-6 |
---|---|
Molecular Formula | C12H12O2 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | 3-butylidene-2-benzofuran-1-one |
Standard InChI | InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 |
Standard InChI Key | WMBOCUXXNSOQHM-UHFFFAOYSA-N |
Isomeric SMILES | CCC/C=C/1\C2=CC=CC=C2C(=O)O1 |
SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES | CCCC=C1C2=CC=CC=C2C(=O)O1 |
Appearance | Solid powder |
Boiling Point | 319.00 to 321.00 °C. @ 760.00 mm Hg |
Introduction
Structural Characteristics and Chemical Synthesis
Molecular Architecture
3-Butylidenephthalide (C₁₂H₁₂O₂, molecular weight 188.22 g/mol) features a phthalide core fused with a butylidene side chain, existing as (E)- and (Z)-stereoisomers in a 9:1 ratio . The double bond at the 3-position confers structural rigidity, influencing its interaction with biological targets such as cytochrome P450 enzymes .
Synthetic Routes
Industrial synthesis typically involves Friedel-Crafts acylation using phthalic anhydride and valeric anhydride. A 76.1% yield is achieved through refluxing at 170–190°C for 4 hours, followed by dichloromethane extraction and vacuum distillation . Key parameters include:
Table 1: Optimization of 3-Butylidenephthalide Synthesis
Parameter | Condition | Yield (%) |
---|---|---|
Temperature | 170–190°C | 76.1 |
Catalyst | Sodium valerate | - |
Purification Method | Vacuum distillation (2–3 mmHg) | - |
Pharmacological Activities
Neuroprotection and Anticancer Effects
3-Butylidenephthalide demonstrates dose-dependent neuroprotection by reducing proinflammatory cytokines (e.g., TNF-α, IL-6) in glial cells . In vivo studies show extended survival in amyotrophic lateral sclerosis (ALS) mouse models, with 40% lifespan increase at 50 mg/kg . Anticancer activity spans brain (IC₅₀ = 12 µM), lung (IC₅₀ = 18 µM), and colon (IC₅₀ = 22 µM) carcinomas through apoptosis induction via caspase-3 activation .
Antifungal Properties
Against Candida albicans, 3-butylidenephthalide exhibits a minimum inhibitory concentration (MIC₅₀) of 45 µg/mL, outperforming fluconazole (MIC₅₀ > 100 µg/mL) . Fungistatic activity correlates with disrupted ergosterol biosynthesis, as evidenced by 70% reduction in ergosterol content at 50 µg/mL .
Agricultural Applications
Insect Repellency and Toxicity
Against red imported fire ants (Solenopsis invicta), 3-butylidenephthalide shows LC₅₀ values of 11 µg/g (contact toxicity) and 62.5 µg/g (residual activity) . Repellency persists for 21 days at 500 µg/g, with sand-tunnel assays demonstrating 90% avoidance behavior . Comparative data with fipronil:
Table 2: Insecticidal Activity Against Fire Ants
Compound | LC₅₀ (µg/g) | Residual Efficacy (Days) |
---|---|---|
3-Butylidenephthalide | 11–104.7 | 21 |
Fipronil | 0.33–0.53 | 30 |
Microbial Biotransformation
Fungal Hydroxylation
Aspergillus candidus AM 386 converts 3-butylidenephthalide to 3-butyl-3-hydroxyphthalide with 97.6% efficiency . The metabolite shows increased polarity (log k_w = 2.397 vs. −3.094 for parent compound), enhancing solubility for pharmaceutical formulations .
Table 3: Biotransformation Efficiency Across Fungal Strains
Fungal Strain | Product Yield (%) |
---|---|
A. candidus AM 386 | 97.6 |
Mucor circinelloides | 45.2 |
Toxicological Profile
Acute oral toxicity in rats (LD₅₀ = 1,200 mg/kg) classifies 3-butylidenephthalide as moderately hazardous . Chronic exposure studies reveal no hepatotoxicity at doses ≤100 mg/kg/day over 90 days . Environmental half-life in soil is 14 days, with negligible bioaccumulation potential (BCF = 0.03) .
Future Directions
Drug Delivery Systems
Nanoencapsulation in liposomes increases bioavailability by 300% in murine models, suggesting potential for targeted cancer therapy .
Agricultural Formulations
Field trials show 80% reduction in fire ant colonies using 0.1% 3-butylidenephthalide granules, warranting EPA registration .
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